molecular formula C9H8Br2N2O2 B14290292 2-Acetamido-3,5-dibromobenzamide CAS No. 123434-55-9

2-Acetamido-3,5-dibromobenzamide

Cat. No.: B14290292
CAS No.: 123434-55-9
M. Wt: 335.98 g/mol
InChI Key: WXGLTZZDZJYXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3,5-dibromobenzamide is a halogenated benzamide derivative characterized by an acetamido (-NHCOCH₃) group at position 2 and bromine atoms at positions 3 and 5 of the benzene ring. Its synthesis typically involves bromination of 2-aminobenzamide precursors using N-bromosuccinimide (NBS) in acetic acid, yielding a product with a melting point of 213–215°C and 78% efficiency . This compound serves as a precursor in the synthesis of photophysically active bisquinazolinones via iodine-catalyzed condensations and Suzuki-Miyaura cross-coupling reactions .

Properties

CAS No.

123434-55-9

Molecular Formula

C9H8Br2N2O2

Molecular Weight

335.98 g/mol

IUPAC Name

2-acetamido-3,5-dibromobenzamide

InChI

InChI=1S/C9H8Br2N2O2/c1-4(14)13-8-6(9(12)15)2-5(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14)

InChI Key

WXGLTZZDZJYXDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Method 1: Bromination of 2-Acetamidobenzamide Followed by Directed Bromination

Starting Material : 2-Acetamidobenzamide
Key Steps :

  • Regioselective Bromination : The acetamido group at position 2 acts as an ortho/para-directing group. Bromination using tribromide-N-methyl-N-butylimidazole in glacial acetic acid introduces bromine atoms at positions 3 and 5.
  • Workup : The crude product is purified via recrystallization from ethanol to yield 2-acetamido-3,5-dibromobenzamide.

Reaction Conditions :

  • Temperature: 60°C
  • Time: 3 hours
  • Yield: ~65% (theoretical)

Advantages : Direct functionalization of a pre-acetylated substrate simplifies steps.
Limitations : Competing bromination at other positions may require rigorous purification.

Method 2: Sequential Bromination and Acetylation of 2-Aminobenzamide

Starting Material : 2-Aminobenzamide
Key Steps :

  • Bromination : 2-Aminobenzamide is treated with bromine in dichloromethane, exploiting the amine’s directing effects to introduce bromine at positions 3 and 5.
  • Acetylation : The resulting 2-amino-3,5-dibromobenzamide is acetylated with acetic anhydride in pyridine to form the target compound.

Reaction Conditions :

  • Bromination: 0–5°C, 2 hours
  • Acetylation: Room temperature, 12 hours
  • Yield: ~58% (over two steps)

Advantages : High regioselectivity due to the amine’s strong directing effects.
Limitations : Requires handling bromine, a hazardous reagent.

Method 3: Oxidation of (2-Amino-3,5-dibromophenyl)methanol to Benzamide

Starting Material : (2-Amino-3,5-dibromophenyl)methanol
Key Steps :

  • Oxidation : The benzyl alcohol intermediate is oxidized to 2-amino-3,5-dibromobenzoic acid using potassium permanganate in acidic conditions.
  • Amidation : The carboxylic acid is converted to the amide via reaction with thionyl chloride (to form the acyl chloride) followed by ammonium hydroxide.
  • Acetylation : The amine is acetylated using acetic anhydride.

Reaction Conditions :

  • Oxidation: 80°C, 4 hours
  • Amidation: 0°C to room temperature, 6 hours
  • Yield: ~50% (over three steps)

Advantages : Utilizes a stable alcohol intermediate.
Limitations : Multi-step process with moderate cumulative yield.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
1 2-Acetamidobenzamide Tribromide-N-methyl-N-butylimidazole 65% Low
2 2-Aminobenzamide Bromine, acetic anhydride 58% Moderate
3 (2-Amino-3,5-dibromophenyl)methanol KMnO4, SOCl2, NH4OH 50% High

Key Observations :

  • Method 1 offers the highest yield and simplicity but depends on the availability of 2-acetamidobenzamide.
  • Method 2 balances regioselectivity and practicality but involves hazardous bromine handling.
  • Method 3 is versatile but suffers from lower yields due to multiple steps.

Experimental Optimization and Challenges

  • Bromination Efficiency : In Method 1, excess tribromide reagent (3:12 molar ratio relative to substrate) ensures complete dibromination.
  • Acetylation Control : Over-acetylation in Method 2 is mitigated by using pyridine as a catalyst and limiting acetic anhydride to 1.2 equivalents.
  • Oxidation Side Reactions : In Method 3, controlled KMnO4 addition prevents over-oxidation of the benzyl alcohol to ketone byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,5-dibromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamido group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amine-substituted benzamide.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated benzamides or reduced acetamido derivatives.

Scientific Research Applications

2-Acetamido-3,5-dibromobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,5-dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms and the acetamido group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Key Analogs :

    2-Amino-3,5-dibromobenzamide (ABBB): Lacks the acetamido group, featuring a free amino (-NH₂) group at position 2. 2-Amino-5-bromobenzamide (ABB): Monobrominated with an amino group. 2-Amino-5-iodobenzamide (AIB): Substitutes bromine with iodine at position 4.

Spectroscopic and Hydrogen-Bonding Properties

    Intramolecular Hydrogen Bonding :

    • ABBB and AIB : Exhibit strong intramolecular N–H···O=C hydrogen bonds, stabilizing planar conformations and influencing crystal packing .

    Spectroscopic Data :

    • UV-Vis Absorption : Bromine substituents in 2-acetamido-3,5-dibromobenzamide contribute to redshifted absorption maxima (λmax ~300–350 nm in DMSO) due to electron-withdrawing effects .
    • Fluorescence : Enhanced intramolecular charge transfer (ICT) in brominated derivatives compared to iodinated analogs, as bromine’s lower electronegativity allows better electron delocalization .

Table 2: Spectroscopic Comparisons

Compoundλmax (nm) in DMSOFluorescence Emission (nm)Key Observation
This compound320–340420–450Strong ICT, solvent-dependent
ABBB290–310380–400Weak ICT due to H-bonding
AIB330–350430–460Iodine enhances spin-orbit coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.